

# synthesis of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine from camphorsulfonic acid

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## Compound of Interest

Compound Name: (1S)-(+)-(10-Camphorsulfonyl)oxaziridine

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## A Technical Guide to the Synthesis of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine

For Researchers, Scientists, and Drug Development Professionals

### Executive Summary

**(1S)-(+)-(10-Camphorsulfonyl)oxaziridine**, a prominent member of the Davis oxaziridine family, is a powerful and highly stereoselective oxidizing agent.<sup>[1][2][3]</sup> Its utility in modern asymmetric synthesis, particularly for the  $\alpha$ -hydroxylation of prochiral enolates to furnish optically active  $\alpha$ -hydroxy carbonyl compounds, is well-established.<sup>[3][4]</sup> This guide provides an in-depth, field-proven methodology for the synthesis of this invaluable reagent, starting from the readily available (1S)-(+)-10-camphorsulfonic acid. The synthesis is a robust, multi-step process that can be executed on a large scale, achieving a good overall yield.<sup>[4][5]</sup> We will dissect each critical stage of the synthesis—from the formation of the sulfonyl chloride and sulfonimine intermediates to the final diastereoselective oxidation—providing not only step-by-step protocols but also the underlying chemical principles and critical process parameters that ensure success.

# Introduction: The Role of Chiral Oxaziridines in Asymmetric Oxidation

The selective introduction of a hydroxyl group in a stereocontrolled manner is a fundamental challenge in organic synthesis, pivotal to the construction of complex, biologically active molecules.<sup>[4]</sup> N-sulfonyloxaziridines, first developed by Franklin A. Davis, emerged as a class of stable, neutral, and aprotic oxidizing agents capable of transferring an oxygen atom to a wide variety of nucleophiles with high selectivity.<sup>[1][2][6]</sup>

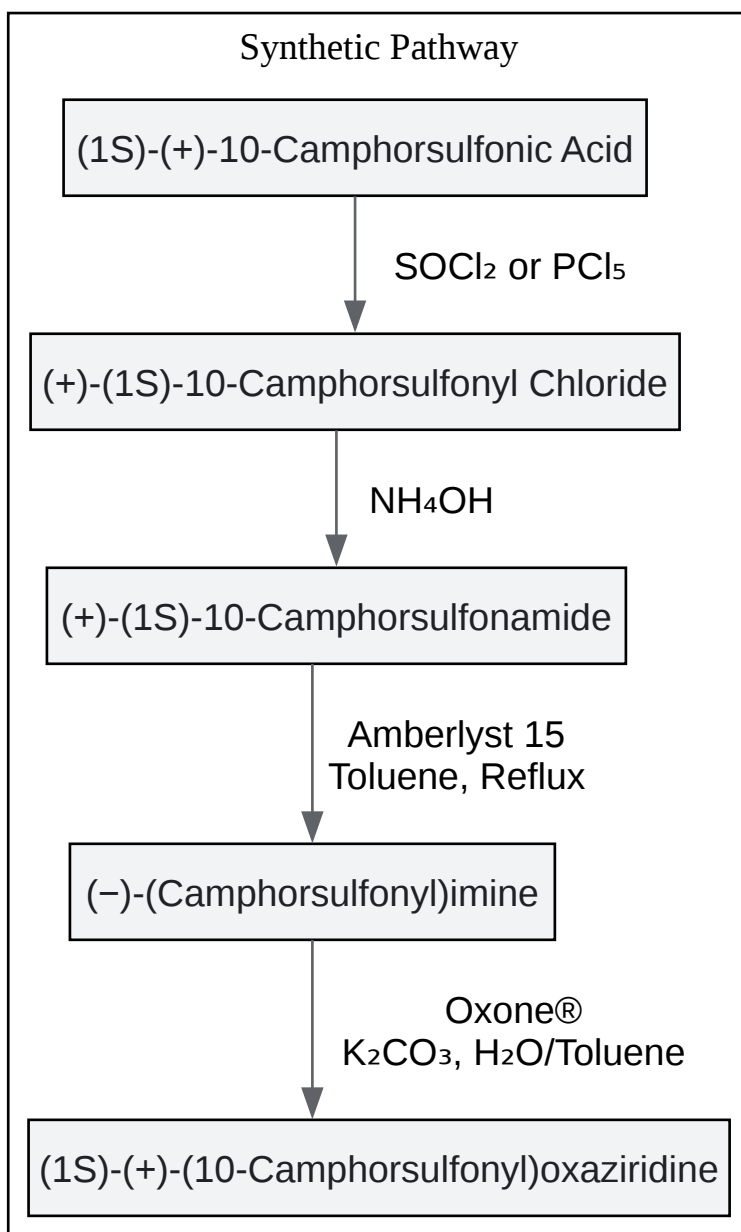
Among these, the chiral camphor-derived oxaziridines are particularly noteworthy. Their rigid bicyclic camphor backbone provides a well-defined steric environment, enabling high levels of asymmetric induction in oxidation reactions.<sup>[1][7]</sup> **(1S)-(+)-(10-Camphorsulfonyl)oxaziridine** is a reagent of choice for the asymmetric hydroxylation of metal enolates, Grignard reagents, and other carbon nucleophiles, finding application in the total synthesis of complex natural products like Taxol.<sup>[1][4]</sup>

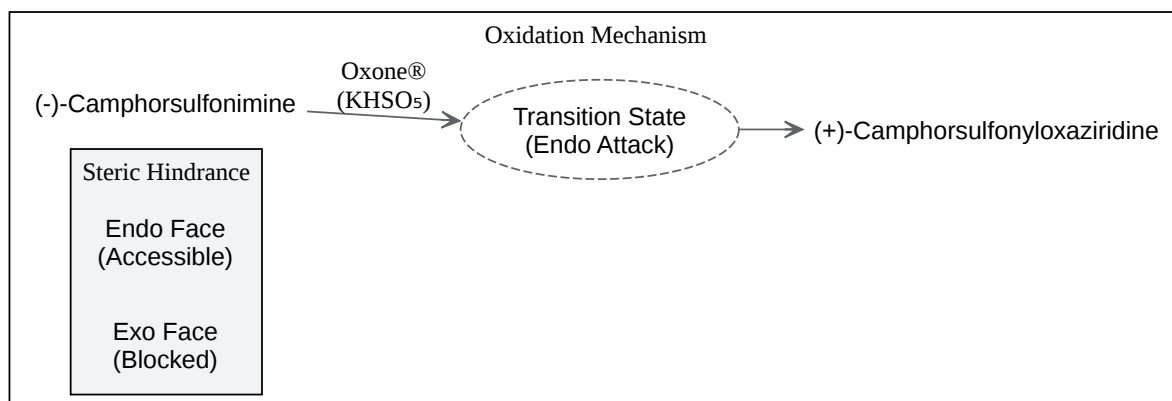
## Retrosynthetic Analysis and Strategic Overview

The synthesis begins with the commercially available and inexpensive (1S)-(+)-10-camphorsulfonic acid.<sup>[4][5]</sup> The overall strategy involves a three-stage transformation:

- **Activation of the Sulfonic Acid:** Conversion of the sulfonic acid into a more reactive sulfonyl chloride.
- **Formation of the Sulfonimine:** Reaction of the sulfonyl chloride with an ammonia source, followed by acid-catalyzed cyclization to form the key imine intermediate.
- **Oxidative Cyclization:** Diastereoselective oxidation of the sulfonimine to yield the target oxaziridine.

The key to the high stereoselectivity of the final step lies in the camphor scaffold, which sterically shields one face of the carbon-nitrogen double bond in the sulfonimine intermediate, directing the oxidant to attack from the less hindered endo face.<sup>[4][5][7]</sup>





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